

GDC-0310: In Vitro Assay Protocols for Nav1.7 Inhibition

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Compound of Interest

Compound Name: GDC-0310

Cat. No.: B11928786

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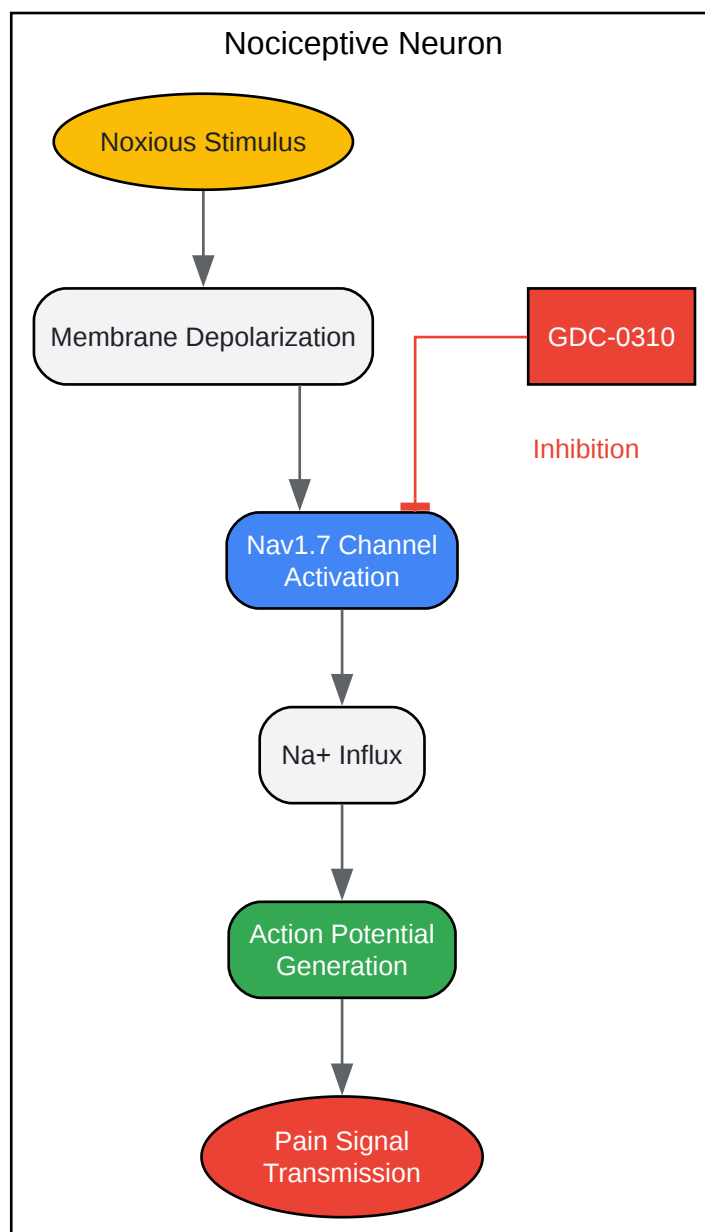
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0310 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a genetically validated target for the treatment of pain, as gain-of-function mutations are associated with severe pain syndromes, while loss-of-function mutations lead to a congenital insensitivity to pain. **GDC-0310**, an acyl-sulfonamide, has been the subject of preclinical and Phase 1 clinical studies.[2] These application notes provide detailed protocols for the in vitro characterization of **GDC-0310** and other Nav1.7 inhibitors using electrophysiological and fluorescence-based assays.

Signaling Pathway and Mechanism of Action

Nav1.7 channels are crucial for the generation and propagation of action potentials in nociceptive neurons. Upon depolarization of the cell membrane, these channels open, leading to an influx of sodium ions and further depolarization, which initiates the action potential. **GDC-0310** selectively binds to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, stabilizing it in a conformation that prevents channel opening and thereby inhibits the sodium current.[3][4][5] This blockade of Nav1.7 activity dampens the excitability of nociceptive neurons, leading to an analgesic effect.



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Caption: **GDC-0310** inhibits Nav1.7 activation, blocking pain signaling.

Data Presentation

The inhibitory activity of **GDC-0310** against various Nav channel isoforms has been quantified using electrophysiological assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Target	Cell Line	Assay Type	GDC-0310 IC50 (nM)	Reference
hNav1.7	CHO	Automated Patch-Clamp	0.6	[2]
hNav1.1	CHO	Automated Patch-Clamp	202	[2]
hNav1.2	CHO	Automated Patch-Clamp	38	[2]
hNav1.3	CHO	Automated Patch-Clamp	>10,000	[2]
hNav1.4	CHO	Automated Patch-Clamp	3.4	[2]
hNav1.5	CHO	Automated Patch-Clamp	551	[2]
hNav1.6	CHO	Automated Patch-Clamp	198	[2]
hNav1.8	CHO	Automated Patch-Clamp	>10,000	[2]

Experimental Protocols

Automated Patch-Clamp Electrophysiology

This protocol is adapted from the methods used for the in vitro characterization of **GDC-0310** and other Nav1.7 inhibitors.[\[2\]](#)[\[3\]](#)

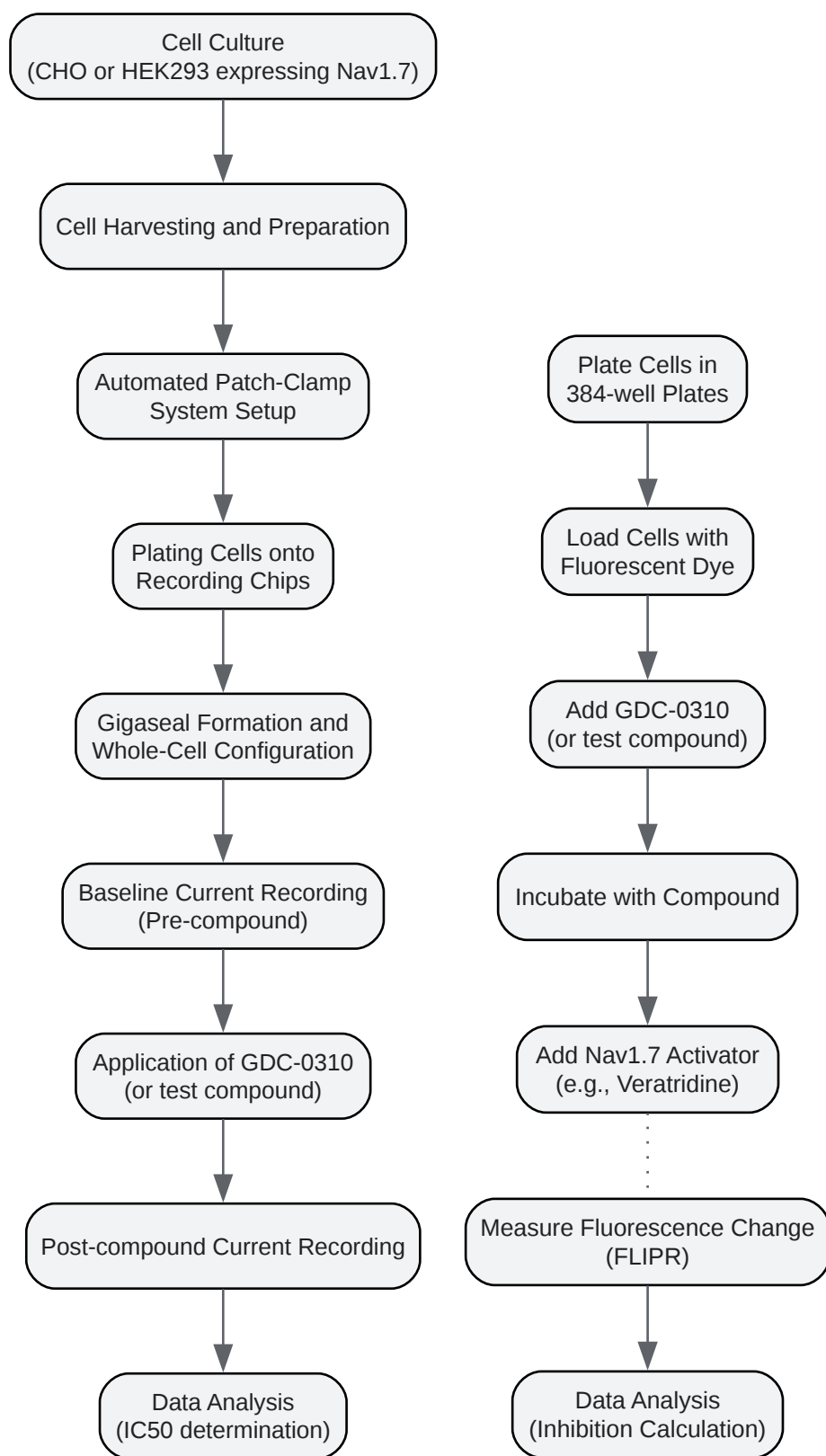
Objective: To determine the potency and selectivity of **GDC-0310** by measuring the inhibition of Nav channel currents in whole-cell patch-clamp configuration.

Materials:

- Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Nav channel of interest (e.g., hNav1.7).

- Automated Patch-Clamp System: SyncroPatch 384PE (Nanion Technologies) or a similar high-throughput platform.
- Recording Chips: Planar patch-clamp chips compatible with the automated system.
- Solutions:
 - External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
 - Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.
- Compound: **GDC-0310** dissolved in DMSO to prepare a stock solution, followed by serial dilutions in the external solution.

Experimental Workflow:



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